1,2,3-Trichloro-5-(trichloromethyl)benzene

Description

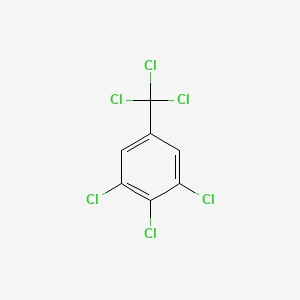

1,2,3-Trichloro-5-(trichloromethyl)benzene (CAS: Not explicitly provided in evidence; structurally related compounds include CAS 27020-90-2 for 1,2,4-trichloro-5-(trichloromethyl)benzene ) is a polychlorinated aromatic compound characterized by three chlorine atoms at the 1,2,3-positions and a trichloromethyl (-CCl₃) group at the 5-position. This compound belongs to a broader class of halogenated benzenes, which are notable for their chemical stability, lipophilicity, and applications in industrial synthesis.

Properties

IUPAC Name |

1,2,3-trichloro-5-(trichloromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl6/c8-4-1-3(7(11,12)13)2-5(9)6(4)10/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDGZZBUUIWPAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601267279 | |

| Record name | 1,2,3-Trichloro-5-(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601267279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66682-07-3 | |

| Record name | 1,2,3-Trichloro-5-(trichloromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66682-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Trichloro-5-(trichloromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066682073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Trichloro-5-(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601267279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-Trichloro-5-(trichloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.167.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Catalytic System

The Friedel-Crafts alkylation, a classical method for introducing alkyl groups onto aromatic rings, has been adapted for the synthesis of chlorinated benzene derivatives using ionic liquid catalysts. In a notable patent (WO2021152435A1), a similar compound, 5-bromo-1,2,3-trichlorobenzene, is synthesized via a multi-step process, but the catalytic system described in CN108484353A for 2,4-dichloro-5-fluoro-(trichloromethyl)benzene provides a relevant framework.

The reaction employs 1,2-bis(N-methylimidazolium)ethane chloroaluminate ([Cmim][Cl]-AlCl) as both solvent and catalyst. This ionic liquid enhances electrophilic substitution by stabilizing intermediates and lowering activation energy. For 1,2,3-trichloro-5-(trichloromethyl)benzene, the proposed mechanism involves:

-

Activation of CCl : The AlCl in the ionic liquid coordinates with CCl, generating a trichloromethyl carbocation (CCl).

-

Electrophilic Attack : The carbocation reacts with 1,2,3-trichlorobenzene, where the electron-withdrawing chlorine substituents direct substitution to the para position (C5) relative to the existing chlorines.

-

Rearomatization : Loss of a proton restores aromaticity, yielding the target compound.

Optimized Reaction Conditions

Key parameters from CN108484353A include:

-

Temperature : 60°C (prevents side reactions while ensuring sufficient reactivity).

-

Molar Ratio : 1:4 ratio of aromatic substrate to CCl.

-

Catalyst Loading : 87.5 g of ionic liquid per 0.1 mol of substrate.

-

Reaction Time : 3–4 hours.

Under these conditions, yields exceeding 92% are reported for analogous compounds. Adapting this method for this compound would require verifying the regioselectivity of trichloromethyl group addition, as the steric and electronic effects of adjacent chlorines may hinder substitution at C5.

Advantages and Limitations

-

Advantages :

-

High yields under mild conditions.

-

Reusable ionic liquid catalyst reduces waste.

-

-

Limitations :

-

Requires precise control over substrate purity.

-

Potential for over-chlorination or isomer formation.

-

Multi-Step Synthesis via Diazotization and Chlorination

Stepwise Functionalization Strategy

A patent by WO2021152435A1 outlines a multi-step route for 5-bromo-1,2,3-trichlorobenzene, which can be analogously adapted for the target compound. The process involves:

Step 1: Chlorination of Sulfanilamide

Sulfanilamide is treated with hydrogen peroxide and hydrochloric acid in dimethylformamide (DMF) to introduce chlorine atoms at positions 3 and 5, forming 4-amino-3,5-dichloro-benzenesulfonamide.

Step 2: Bromination and Amination

The sulfonamide intermediate undergoes bromination using N-bromosuccinimide (NBS) at 0–5°C, followed by deprotection to yield 4-bromo-2,6-dichloroaniline.

Step 3: Diazotization and Chlorination

The aniline derivative is diazotized with sodium nitrite and HCl, then treated with CuCl to replace the amino group with chlorine, producing 1,2,3-trichloro-5-bromobenzene. For the target compound, this step would instead require introducing a trichloromethyl group, potentially via radical chlorination or nucleophilic substitution.

Challenges in Trichloromethyl Group Introduction

Replacing bromine with a trichloromethyl group presents significant hurdles:

-

Radical Chlorination : Exposing the brominated intermediate to Cl under UV light could sequentially replace bromine with chlorine atoms. However, controlling the degree of substitution is difficult.

-

Nucleophilic Aromatic Substitution : Using CCl as a nucleophile is impractical due to its poor stability. Alternative reagents like hexachloroethane (CCl) or CCl with strong bases (e.g., KOH) may facilitate displacement.

Yield and Scalability

The WO2021152435A1 process achieves ~80% yield for the brominated analog. Adapting it for trichloromethylation would likely reduce yields due to the inefficiency of chlorine substitution reactions.

Comparative Analysis of Synthetic Routes

Reaction Efficiency and Environmental Impact

Industrial Feasibility

The Friedel-Crafts method is more industrially viable due to its single-step nature and catalytic recyclability. However, the multi-step approach offers better regiocontrol for complex substitution patterns.

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Trichloro-5-(trichloromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding chlorinated benzoic acids.

Reduction Reactions: Reduction of the trichloromethyl group can lead to the formation of less chlorinated derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a solvent like ethanol.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed:

Substitution: Formation of various substituted benzene derivatives.

Oxidation: Formation of chlorinated benzoic acids.

Reduction: Formation of less chlorinated benzene derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a CAS number of 66682-07-3. Its structure consists of a benzene ring with three chlorine atoms at the 1, 2, and 3 positions and a trichloromethyl group at the 5 position. The high degree of chlorination enhances its reactivity and stability in various chemical reactions .

Chemical Synthesis

This compound is utilized as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in nucleophilic substitution reactions due to the electron-withdrawing nature of the chlorine substituents.

Key Reactions:

- Nucleophilic Substitution: The compound can undergo nucleophilic attack, making it useful in synthesizing other chlorinated compounds.

- Electrophilic Aromatic Substitution: Its chlorinated nature allows it to act as an electrophile in further reactions.

Environmental Studies

The compound is studied for its environmental impact due to its persistence and potential toxicity. Research indicates that chlorinated aromatic compounds can accumulate in the environment, leading to bioaccumulation and ecological risks.

Key Findings:

- Reactivity Studies: Investigations into its reactivity help understand its degradation pathways and potential environmental hazards.

- Bioavailability Assessments: Studies focus on how this compound interacts with biological systems, influencing its safety profile and regulatory implications.

Agrochemical Applications

In the agrochemical industry, this compound serves as a precursor for several pesticides and herbicides. Its derivatives are effective biocides against various agricultural pests.

Case Study:

- A notable application includes its use in synthesizing 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP), which is crucial for producing active ingredients like fluazinam and fluopicolide. These compounds are effective against fungal pathogens in crops .

Mechanism of Action

The mechanism of action of 1,2,3-Trichloro-5-(trichloromethyl)benzene involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their function and activity. The trichloromethyl group is particularly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in cellular processes .

Comparison with Similar Compounds

1,2,4-Trichloro-5-(trichloromethyl)benzene (CAS 27020-90-2)

- Molecular Formula : C₇H₂Cl₆

- Molecular Weight : 298.81 g/mol

- Substituents : Three chlorine atoms at 1,2,4-positions and a trichloromethyl group at the 5-position.

- Applications : Primarily used in synthetic organic chemistry as an intermediate for agrochemicals or flame retardants.

- Reactivity : The trichloromethyl group enhances electrophilic substitution reactions, particularly in halogen exchange processes.

1,3,5-Trichlorobenzene (CAS 108-70-3)

- Molecular Formula : C₆H₃Cl₃

- Molecular Weight : 181.45 g/mol

- Substituents : Three chlorine atoms symmetrically positioned at 1,3,5-positions.

- Physical Properties :

- Applications : Solvent in organic synthesis, dielectric fluid, and precursor for dyes.

- Safety : Classified as hazardous (UN3261) with acute toxicity via inhalation .

1,4-Bis(trichloromethyl)benzene (CAS 68-36-0)

1,2,3-Trichloro-5-(3,4-dichlorophenyl)benzene (PCB-126)

1,2,3-Trifluoro-5-(trichloromethyl)benzene (CAS 1936179-69-9)

- Molecular Formula : C₇H₂Cl₃F₃

- Molecular Weight : 249.45 g/mol

- Substituents : Three fluorine atoms at 1,2,3-positions and a trichloromethyl group at the 5-position.

- Reactivity : Fluorine substitution reduces electron density, altering reactivity compared to fully chlorinated analogs.

Data Tables

Table 1: Structural and Physical Properties

Table 2: Hazard and Regulatory Information

Key Research Findings

Electrophilic Reactivity : Trichloromethyl groups in 1,2,4-trichloro-5-(trichloromethyl)benzene enhance susceptibility to nucleophilic aromatic substitution, making it valuable for synthesizing chlorinated pesticides .

Environmental Persistence : PCB-126 exhibits a half-life >10 years in soil due to its stable biphenyl structure and resistance to microbial degradation .

Toxicity Profile : 1,4-Bis(trichloromethyl)benzene demonstrates higher acute toxicity (LD₅₀ = 250 mg/kg in rats) compared to 1,3,5-trichlorobenzene (LD₅₀ = 1,200 mg/kg) .

Fluorine vs. Chlorine Effects : The trifluoro analog (CAS 1936179-69-9) shows reduced thermal stability compared to its trichloro counterpart, attributed to weaker C-F bonds .

Biological Activity

1,2,3-Trichloro-5-(trichloromethyl)benzene (CAS Number: 66682-07-3) is an organochlorine compound characterized by a benzene ring with three chlorine atoms at the 1, 2, and 3 positions and a trichloromethyl group at the 5 position. This unique structure contributes to its significant biological activity and potential toxicity.

The trichloromethyl group in this compound is highly reactive, allowing it to interact with various biological molecules. The compound can bind to enzymes and proteins, altering their functions and leading to changes in cellular processes. Its electron-withdrawing chlorine substituents stabilize negative charges during nucleophilic attacks, making it a potent electrophile capable of forming covalent bonds with nucleophilic sites on biomolecules .

Cytotoxicity and Genotoxicity

Research indicates that exposure to this compound can lead to cytotoxic effects in various cell lines. Studies have shown that the compound induces apoptosis in human cell lines through the generation of reactive oxygen species (ROS) . Additionally, genotoxic effects have been observed, with the compound causing DNA damage as evidenced by increased levels of micronuclei in exposed cells .

Case Studies

Case Study 1: Occupational Exposure

In an occupational study involving workers exposed to chlorinated solvents including trichloroethylene (TCE), there were reported cases of parkinsonism associated with solvent exposure. Although TCE was the primary focus, similar mechanisms may apply to other chlorinated compounds such as this compound .

Case Study 2: Environmental Impact

A study on the bioconcentration of pesticides in zebrafish indicated that chlorinated compounds can accumulate in aquatic organisms. This bioaccumulation raises concerns regarding the ecological impact and potential human health risks associated with environmental exposure to such compounds .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,2-Dichloro-4-(trichloromethyl)benzene | C7H3Cl5 | Two chlorine atoms at different positions |

| 1,2,3-Trichloro-5-(trifluoromethyl)benzene | C7H2Cl3F3 | Contains trifluoromethyl group instead |

| Benzyl Chloride | C7H7Cl | Known for its carcinogenic properties |

Q & A

Q. What are the common synthetic routes for preparing 1,2,3-Trichloro-5-(trichloromethyl)benzene, and what factors influence reaction efficiency?

The compound is synthesized via photochlorination of methyl-substituted benzene precursors. A solvent-free method involves reacting arenes with gaseous chlorine under controlled UV light (specific wavelengths enhance selectivity). Key factors include reaction staging (e.g., sequential chlorination of methyl groups) and light intensity modulation to minimize by-products like polychlorinated isomers. Yields vary significantly (9.8%–94%), influenced by purification methods such as molecular distillation .

Q. How do the electron-withdrawing effects of trichloromethyl and chlorine substituents influence the compound’s reactivity in electrophilic substitution reactions?

The trichloromethyl (-CCl₃) and chlorine groups deactivate the benzene ring, directing incoming electrophiles to meta/para positions. Computational studies on analogous compounds (e.g., 1,2,3-Trifluoro-5-(trichloromethyl)benzene) suggest synergistic electron withdrawal reduces ring electron density, favoring nucleophilic attack over electrophilic substitution. Experimental verification via nitration or sulfonation reactions under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can map regioselectivity .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

The compound is corrosive (H314 hazard classification) and requires PPE: nitrile gloves, sealed goggles, and lab coats. Use fume hoods to avoid inhalation (boiling point ~312°C) and prevent skin contact. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed as hazardous waste. Stability tests indicate sensitivity to prolonged light exposure, necessitating amber glass storage .

Advanced Research Questions

Q. What are the key challenges in achieving high regioselectivity during synthesis, and how can competing isomer formation be minimized?

Competing isomerization arises from steric and electronic factors during chlorination. For example, photochlorination of 1,3,5-trimethylbenzene may yield 1,2,4- or 1,3,5-trichloro derivatives. Optimizing chlorine gas flow rate and UV wavelength (e.g., 365 nm vs. 254 nm) improves selectivity. Advanced purification via column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization (ethanol/water) isolates the desired isomer .

Q. What methodologies are recommended for studying the compound’s interactions with nucleophilic agents under varying solvent conditions?

Kinetic studies using polar aprotic solvents (e.g., DMF, DMSO) or protic solvents (e.g., methanol) can elucidate nucleophilic substitution mechanisms. Monitor reactions via GC-MS or ¹H/¹³C NMR to track intermediate formation. For example, reaction with sodium methoxide in DMF at 60°C may yield methyl ether derivatives, while aqueous NaOH could hydrolyze -CCl₃ to -COOH .

Q. How can contradictions in reported reaction yields for precursor chlorination be resolved?

Discrepancies in yields (e.g., 47% vs. 94%) often stem from incomplete reaction staging or side reactions. Replicate studies under standardized conditions: (1) control light intensity with a radiometer, (2) use anhydrous substrates to avoid hydrolysis, and (3) validate purity via melting point analysis and HPLC. Cross-reference with computational models (DFT) to predict energetically favorable pathways .

Q. What advanced spectroscopic techniques confirm the substitution pattern and structural integrity of this compound?

- ¹³C NMR : Identifies carbon environments; -CCl₃ resonates at ~95–100 ppm.

- X-ray crystallography : Resolves spatial arrangement of substituents (e.g., Cl vs. -CCl₃ positions).

- High-resolution MS : Confirms molecular weight (C₇H₂Cl₆, MW 298.81 g/mol).

- IR spectroscopy : Detects C-Cl stretches (550–600 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) .

Data Contradiction Analysis

- Example : Conflicting yields in photochlorination ( reports 9.8%–94%).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.